molecular formula C9H7BrN2O2 B170033 7-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione CAS No. 195986-74-4

7-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione

Cat. No. B170033
M. Wt: 255.07 g/mol
InChI Key: QTLHJODGGBYWLC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of some novel 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids was developed via a copper (I) catalyzed one-pot reaction of various aromatic aldehydes with 7-bromo-4-(prop-2-yn-1-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one .


Molecular Structure Analysis

The molecular structure of 7-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione is characterized by a benzodiazepine ring, which is a seven-membered ring with two nitrogen constituents located at R1 and R4. The benzyl ring of this compound is substituted at R7 with a bromine group .


Physical And Chemical Properties Analysis

The physicochemical properties of 7-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione include a molecular weight of 255.07, a high GI absorption, and a low skin permeation coefficient. It has a molar refractivity of 61.38 and a topological polar surface area of 58.2 Ų. The compound is soluble in water, with a solubility of 1.32 mg/ml .

Scientific Research Applications

Anti-Cancer Agents

  • Scientific Field : Bioorganic Chemistry
  • Summary of Application : This compound has been used in the synthesis of novel 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids, which have shown potential as anti-cancer agents .
  • Methods of Application : The compounds were synthesized via a copper (I) catalyzed one-pot reaction of various aromatic aldehydes . The structures of the synthesized compounds were confirmed by 1H NMR, 13C NMR, and mass spectra .
  • Results or Outcomes : The hybrids were tested for their in vitro anticancer activity against four human cancer cell lines, including HeLa, MCF-7, A549, and PC3. Three of the compounds exhibited remarkable anticancer activity compared to the standard drug etoposide .

Inhibition of Bile Acid Transport

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : Benzothiazepine derivatives, which can be synthesized from this compound, have been found to inhibit bile acid transport .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The inhibition of bile acid transport can increase bile acid flow to the colon, thereby promoting the intestinal tract to secrete more water and facilitate defecation .

Antimicrobial and Antiviral Agents

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : The compound has been used in the synthesis of 1,2,4-benzothiadiazine-1,1-dioxide derivatives, which have shown potential as antimicrobial and antiviral agents .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The inhibition of microbial and viral activities can help in the treatment of various infectious diseases .

Antihypertensive and Antidiabetic Agents

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : The compound has been used in the synthesis of 1,2,4-benzothiadiazine-1,1-dioxide derivatives, which have shown potential as antihypertensive and antidiabetic agents .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The inhibition of hypertension and diabetes can help in the treatment of these chronic diseases .

KATP Channel Activators and AMPA Receptor Modulators

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : The compound has been used in the synthesis of 1,2,4-benzothiadiazine-1,1-dioxide derivatives, which have shown potential as KATP channel activators and AMPA receptor modulators .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The activation of KATP channels and modulation of AMPA receptors can have various therapeutic effects .

Synthesis of Benzodiazepines

  • Scientific Field : Organic Chemistry
  • Summary of Application : The compound has been used in the continuous flow synthesis of six benzodiazepines from aminobenzophenones .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : Benzodiazepines possess a wide spectrum of valuable pharmacological effects and are among the leading drugs, commonly prescribed ones for various pathologies .

Synthesis of 1,5-Naphthyridines

  • Scientific Field : Organic Chemistry
  • Summary of Application : The compound has been used in the synthesis of 1,5-naphthyridines, which have shown a great variety of biological activities .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The synthesized 1,5-naphthyridines have shown a great variety of biological activities .

Inhibitory Evaluation Against Bromodomain-Containing Protein 4 (BRD4) Enzyme

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : The compound has been used in the synthesis of novel heterocyclic systems of 9-chloro-4-methyl-6,11-dihydro-5H-benzo[b]pyrimido[4,5-e][1,4]diazepine, which have shown potential as inhibitory agents against bromodomain-containing protein 4 (BRD4) enzyme .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The synthesized compound showed inhibitory effects against BRD4 enzyme .

Synthesis of 1,4-Benzoxazine and Its Compounds

  • Scientific Field : Organic Chemistry
  • Summary of Application : The compound has been used in the synthesis of 1,4-benzoxazine and its compounds, which have shown a wide range of biological activities .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The synthesized 1,4-benzoxazine and its compounds have shown a wide range of biological activities .

Synthesis of Diazepines

  • Scientific Field : Organic Chemistry
  • Summary of Application : The compound has been used in the synthesis of diazepines, which have shown a wide range of biological activities .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The synthesized diazepines have shown a wide range of biological activities .

Synthesis of Imidazole Containing Compounds

  • Scientific Field : Organic Chemistry
  • Summary of Application : The compound has been used in the synthesis of imidazole containing compounds, which have shown a wide range of biological activities .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The synthesized imidazole containing compounds have shown a wide range of biological activities .

properties

IUPAC Name

7-bromo-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c10-5-1-2-7-6(3-5)9(14)11-4-8(13)12-7/h1-3H,4H2,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTLHJODGGBYWLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Br)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377763
Record name 7-Bromo-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione

CAS RN

195986-74-4
Record name 7-Bromo-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LW Mohamed, MF El-Yamany - Archives of pharmacal research, 2012 - Springer
A new series of 1,4-benzodiazepine-2,5-dione structurally related to cyclopenin has been synthesized. The new compounds were assayed in vivo and in vitro for their ability to inhibit …
Number of citations: 13 link.springer.com

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